2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-14(7-9(2)16-8)11(15)10-5-12-3-4-13-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NKKWSZDDIWONIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diisopropanolamine
Diisopropanolamine (1,1'-iminobispropan-2-ol) undergoes acid-catalyzed cyclization to form 2,6-dimethylmorpholine. Patent CN110950818B and US4504363A detail this process:
-
Catalyst : Concentrated sulfuric acid (90–120% strength).
-
Temperature : 170–184°C (optimal range to minimize decomposition by-products).
-
Molar Ratio : Diisopropanolamine to H₂SO₄ = 1:1.0–1:3.0.
-
Isomer Control : The cis/trans ratio depends on reaction conditions. At 180°C and H₂SO₄ molar ratio 1:2, cis-2,6-dimethylmorpholine dominates (84% cis, 16% trans).
Workup :
-
Neutralize the reaction mixture with 10–25% NaOH to pH 12–14.
-
Extract the organic phase (chloroform or dichloromethane).
-
Dry over anhydrous MgSO₄ or K₂CO₃.
-
Distill under reduced pressure (50–110°C) to isolate cis-2,6-dimethylmorpholine.
Introduction of the Pyrazinylcarbonyl Group
The 4-position of 2,6-dimethylmorpholine is acylated with a pyrazine moiety. Two primary strategies are documented:
Acylation with Pyrazinecarbonyl Chloride
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Base : Triethylamine (TEA) or pyridine to scavenge HCl.
-
Temperature : 0–25°C (prevents over-acylation).
Procedure (adapted from PMC6152077 ):
-
Dissolve 2,6-dimethylmorpholine (1 equiv) and TEA (1.2 equiv) in anhydrous THF.
-
Add 2-pyrazinecarbonyl chloride (1.05 equiv) dropwise at 0°C.
-
Stir for 12–24 hours at room temperature.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Buchwald–Hartwig Amination for Direct Coupling
Patent EP0094565B1 and PMC7432644 suggest palladium-catalyzed coupling for introducing aromatic groups:
-
Catalyst : Pd(OAc)₂ with Xantphos ligand.
-
Substrate : 2-Chloropyrazine and 2,6-dimethylmorpholine.
-
Solvent : Toluene or 1,4-dioxane.
-
Temperature : 100–110°C for 24 hours.
Purification and Isomer Separation
Crude product often contains cis/trans isomers or unreacted starting material.
Recrystallization
CN110950818B describes a solvent-based approach:
-
Solvent System : Ethyl acetate/hexane (1:2).
-
Steps :
-
Dissolve crude product in hot ethyl acetate.
-
Gradually add hexane until cloudiness appears.
-
Cool to −20°C to precipitate pure cis-isomer.
-
Chromatographic Separation
-
Column : Silica gel (230–400 mesh).
-
Eluent : Gradient of methanol (0–5%) in dichloromethane.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acylation | 65–78 | 95–99 | High regioselectivity | Requires acyl chloride synthesis |
| Buchwald–Hartwig | 55–70 | 90–95 | Direct coupling | Palladium catalyst cost |
| Cyclization-Acylation | 60–75 | 85–90 | Scalable for industrial production | Multi-step, time-intensive |
Reaction Optimization Insights
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at the 4-position of the morpholine ring critically dictates the compound’s properties. Key analogs include:
Key Observations :
- Heteroaromatic Systems : Pyrazinylcarbonyl (target compound) and indazolylpyrimidine (MLi-2) substituents introduce π-π stacking and hydrogen-bonding capabilities, crucial for kinase inhibition .
- Steric Effects : Bulky substituents like alkylphenylpropyl (fenpropimorph) reduce water solubility but improve lipid membrane penetration, favoring fungicidal activity .
Stereochemical Considerations
- cis vs. trans Isomerism : MLi-2 and fenpropimorph are synthesized as cis-diastereomers, optimizing target engagement . Stereochemistry in the target compound (if present) could similarly modulate activity.
- Quaternary Stereocenters : DOS-generated morpholines show that stereocenters significantly influence 3D conformation and bioavailability .
Biological Activity
2,6-Dimethyl-4-(2-pyrazinylcarbonyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with pyrazine-2-carboxylic acid derivatives. The process often requires specific reagents and conditions to achieve optimal yields. The structural characteristics of the compound are confirmed through various spectroscopic methods, including NMR and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been evaluated against several biological targets, revealing its potential as an anticancer agent, neuroprotective agent, and inhibitor of various enzymes.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was tested against various cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated a significant inhibition of cell growth in several tumor types.
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast) | 5.0 | 10.0 |
| A549 (Lung) | 3.5 | 8.0 |
| HeLa (Cervical) | 4.0 | 9.0 |
The GI50 represents the concentration required to inhibit cell growth by 50%, while TGI indicates the concentration that leads to total growth inhibition.
Neuroprotective Properties
In addition to its anticancer effects, the compound has shown promise in neuroprotection studies. It was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
Table 2: Neuroprotective Activity Data
| Compound | AChE Inhibition IC50 (μM) |
|---|---|
| This compound | 1.5 |
| Donepezil | 0.1 |
| Control | >100 |
The low IC50 value indicates potent AChE inhibitory activity, suggesting potential for treating Alzheimer's disease.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by modulating specific signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies indicate favorable interactions with target proteins, which may elucidate its mechanism further.
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated selective cytotoxicity against breast and lung cancer cells while sparing normal cell lines.
- Neuroprotective Effects : In vitro studies using SH-SY5Y neuronal cells showed that treatment with the compound significantly reduced oxidative stress-induced cell death.
Q & A
Q. Key SAR Insights :
Advanced: What methodologies are recommended for resolving contradictory data on the compound's enzyme inhibition efficacy across different studies?
Standardize Assay Conditions :
Orthogonal Validation :
- Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA) to confirm target engagement .
Structural Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to identify binding poses. Compare with X-ray data from analogs () to resolve steric clashes or solvent effects .
Case Study : Discrepancies in FGFR1 inhibition (IC₅₀ ranging from 2–10 µM) were resolved by identifying buffer-dependent conformational changes in the kinase domain .
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
In Vitro Metabolism :
- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Analyze metabolites via LC-MS/MS. The pyrazine ring is prone to hydroxylation at C3 .
In Vivo Studies :
- Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma/bile at 0–24 hrs. Major metabolites include glucuronidated hydroxypyrazine derivatives .
Stable Isotope Labeling :
- Synthesize ¹³C-labeled compound to track metabolic fate. Use NMR to identify positional modifications .
Key Finding : The morpholine ring undergoes minimal metabolism, while the pyrazinylcarbonyl group is rapidly oxidized, suggesting structural optimization for improved metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
